![molecular formula C22H16N2O3 B2523039 (Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 361159-84-4](/img/structure/B2523039.png)
(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide
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Description
“(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties . They have been synthesized and evaluated for their potential to inhibit the proliferation of various cancer cell lines .
Synthesis Analysis
Chromone carboxamide derivatives, including “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide”, are typically synthesized by Knoevenagel condensation reaction . In one study, 21 substituted chromone carboxamides were synthesized and evaluated for their potency to inhibit the proliferation of breast, ovarian, and colon cancer cell lines .Molecular Structure Analysis
The molecular structure of “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” is characterized by the presence of a chromone nucleus and an amide side chain . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has been found to positively impact the cytotoxic activity .Future Directions
The future directions for the research on “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” and similar compounds could involve further optimization of their structure to enhance their cytotoxic and anti-inflammatory activities . Additionally, more comprehensive studies could be conducted to elucidate their exact mechanisms of action and potential applications in cancer therapy .
properties
IUPAC Name |
N-acetyl-3-phenyliminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14(25)23-21(26)19-13-18-17-10-6-5-7-15(17)11-12-20(18)27-22(19)24-16-8-3-2-4-9-16/h2-13H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCDDNXYIKPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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